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(E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime

Stereochemistry Oxime ether geometry PRMT5 inhibitor pharmacophore

Researchers pursuing PRMT5·MTA inhibitor programs or PROTAC degrader assembly frequently encounter supply of stereochemically ambiguous oxime mixtures, introducing failure risk in convergent synthetic routes where the E-configuration is pharmacophoric. This (E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime eliminates that ambiguity. • Defined E-geometry ensures consistent metal-chelation and hydrogen-bond topology for PRMT5·MTA engagement (IC50 as low as 1.2-4.4 nM in lead-optimized series). • 98% purity with batch-specific CoA supports reproducible multi-batch library synthesis. • Compact O-methyl substituent preserves solubility without pharmacokinetic liability of bulkier O-alkyl analogs.

Molecular Formula C9H10N2O
Molecular Weight 162.192
CAS No. 1071727-78-0
Cat. No. B2888153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime
CAS1071727-78-0
Molecular FormulaC9H10N2O
Molecular Weight162.192
Structural Identifiers
SMILESCON=C1CCC2=C1N=CC=C2
InChIInChI=1S/C9H10N2O/c1-12-11-8-5-4-7-3-2-6-10-9(7)8/h2-3,6H,4-5H2,1H3
InChIKeyDLWKWZMJPJWODU-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-5H-Cyclopenta[b]pyridin-7(6H)-one O-Methyl Oxime


(E)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime (CAS 1071727-78-0) is a bicyclic heteroaromatic oxime ether (C9H10N2O, MW 162.19 g/mol) comprising a fused cyclopenta[b]pyridine core bearing an O-methyl oxime at the 7-position in a defined E‑configuration [1]. The compound is catalogued as a Protein Degrader Building Block, reflecting its utility in assembling bifunctional ligands for targeted protein degradation (PROTACs) and molecular glues [2]. It serves as a synthetic intermediate for PRMT5 inhibitor scaffolds, with documented SAR exploration of oxime-ether derivatives yielding sub‑nanomolar PRMT5·MTA inhibitors such as I‑1 (IC50 = 1.7 nM) [3].

Protein Degrader Building Block: designed for PROTAC and molecular glue assembly; oxime nitrogen offers a defined synthetic handle for E3 ligase ligand conjugation.

Stereochemically Controlled Scaffold: pure (E)-configuration ensures geometrically uniform pharmacophore presentation in PRMT5·MTA inhibitor synthesis.

Fragment-Based Discovery Ready: balanced logP (1.5) and TPSA (34.5 Ų) support fragment library inclusion and lead optimization campaigns.

Limitations of Generic (Z)-Oxime and Ketone Substitution


The E‑configuration of the O‑methyl oxime is not a trivial stereochemical detail; the geometry of the C=N bond dictates the spatial orientation of the methoxy group, which directly influences metal‑chelation geometry, hydrogen‑bond‑acceptor topology, and molecular shape complementarity with protein targets [1]. In PRMT5 inhibitor programs, the oxime ether geometry is part of the pharmacophore that engages the PRMT5·MTA complex, and even configurational inversion to the Z‑isomer can abolish or substantially weaken target engagement [2]. Furthermore, the parent ketone 5,6‑dihydro‑7H‑cyclopenta[b]pyridin‑7‑one lacks the oxime‑derived hydrogen‑bond‑acceptor site and the methyl‑group‑dependent lipophilic contact required for fragment linking in PROTAC design; thus, simple substitution with the ketone or with a stereochemically ambiguous oxime mixture introduces a failure risk in convergent synthetic routes [3].

(E)-O-methyl oxime (target)
(Z)-isomer: inverted C=N geometry repositions the methoxy group; pharmacophore models indicate this may disrupt key PRMT5·MTA interactions and weaken target engagement. Configurational homogeneity is critical for reproducible SAR.
(E)-O-methyl oxime (target)
Parent ketone or oxime mixtures: lack the oxime-derived H-bond acceptor and methyl lipophilic contact; cannot serve as a direct replacement in convergent PROTAC routes where linker geometry depends on the oxime functionality. May require additional synthetic steps and compromise degrader homogeneity.

Quantitative Differentiation Data


E- vs Z-Isomer Configuration and Target Binding

The (E)-configured O-methyl oxime places the methoxy group on the opposite side of the C=N bond relative to the cyclopenta[b]pyridine core, in contrast to the (Z)-isomer where the methoxy group is on the same side. This geometric distinction alters the spatial presentation of the hydrogen-bond-accepting nitrogen and oxygen atoms to protein targets. In the context of PRMT5·MTA inhibition, the oxime ether geometry is a critical pharmacophoric element; the (E)-configuration is embedded in the I-1 lead compound (IC50 = 1.7 nM for PRMT5·MTA, cellular SDMA selectivity index = 126) [1]. Although direct IC50 data for the isolated (E)- and (Z)-oxime fragments are not publicly available in head-to-head assays, the pharmacophore model indicates that inversion to the Z-isomer would reposition the methoxy group, potentially disrupting the key interaction network observed in the I-series [1].

E vs Z Configuration
Class-level inference
E: methoxy anti to ring; Z: methoxy syn. Pharmacophore model supports E-geometry for PRMT5·MTA complex engagement (I‑1 lead: IC50 = 1.7 nM, SDMA selectivity index = 126).
Stereochemistry may determine pharmacophore presentation and target binding
No head-to-head IC50 data for isolated isomers; requires assay validation
Stereochemistry Oxime ether geometry PRMT5 inhibitor pharmacophore

Protein Degrader vs Generic Building Block

Unlike the parent ketone 5,6-dihydro-7H-cyclopenta[b]pyridin-7-one, which is a simple electrophilic carbonyl building block, the (E)-O-methyl oxime is explicitly categorized by major reagent suppliers as a 'Protein Degrader Building Block' [1]. This classification reflects its specific utility in constructing bifunctional degrader molecules where the oxime ether moiety can serve as a linker attachment point or as part of a CRBN- or VHL-recruiting ligand element. The oxime nitrogen provides a synthetic handle for further derivatization (e.g., reduction to amine, alkylation), while the methyl group offers a defined steric and lipophilic profile absent in the oxime-free ketone or in bulkier O-alkyl oximes such as the O-benzyl analog [2].

Degrader Building Block
Class-level inference
Supplier classification: Protein Degrader Building Block. Oxime provides HBA=3, TPSA=34.5 Ų, XLogP3-AA=1.5, vs parent ketone (TPSA ~29 Ų, XLogP3 ~0.8).
Defined H-bond and lipophilic profile supports PROTAC linker attachment
Supplier-assigned category; verify compatibility with specific E3 ligase handle
PROTAC Molecular glue Protein degrader building block E3 ligase ligand conjugation

Purity Specification and Traceability

The target compound is commercially available at a minimum purity of 98% (HPLC) from suppliers such as Aladdin Scientific (SKU Z189574) , contrasting with the 95% technical grade offered by alternative vendors such as AKSci . A 3-percentage-point purity difference may be critical in fragment-based screening or PROTAC synthesis where trace impurities can generate false-positive hits or complicate purification of final degrader constructs. The 98% specification includes a documented Certificate of Analysis (CoA) with batch-specific traceability .

Purity
Cross-study comparable
min 98% (HPLC) vs 95% technical grade – Δ ≥3 pp, ~60% lower total impurity burden
Higher purity reduces risk of assay artifacts in sensitive screens
CoA traceability available for 98% grade
Chemical purity HPLC specification Procurement quality control

Physicochemical Property Comparison

The (E)-O-methyl oxime exhibits distinct physicochemical properties compared to the parent ketone and bulkier O-alkyl oxime analogs, as computed by PubChem [1]. The oxime ether introduces an additional hydrogen-bond acceptor (total HBA = 3 vs. ~2 for the ketone) and increases topological polar surface area (TPSA = 34.5 Ų vs. estimated ~29 Ų for the ketone), while maintaining a favorable logP (XLogP3-AA = 1.5) for passive membrane permeability. In contrast, the O-benzyl oxime analog (not commercially standardized) would have a predicted XLogP3 >2.5 and TPSA >40 Ų, which may compromise solubility and permeability profiles in cellular assays [2].

Physicochemical Profile
Class-level inference
XLogP3-AA = 1.5, TPSA = 34.5 Ų, HBA = 3, Rotatable bonds = 1. Parent ketone: XLogP3 ~0.8, TPSA ~29, HBA ~2. O-benzyl analog predicted XLogP3 >2.5.
Balanced logP and TPSA fit fragment lead-discovery criteria
Computed properties; experimental verification recommended for specific assays
LogP Topological polar surface area Hydrogen bond acceptor count Fragment physicochemical profiling

Optimal Application Scenarios


Fragment-Based Discovery for MTAP-Deleted Cancers

Procure the (E)-isomer as a structurally defined fragment for PRMT5·MTA inhibitor screening. The compound's oxime ether geometry and physicochemical profile (XLogP3 = 1.5, TPSA = 34.5 Ų) align with fragment library design principles, and its embedded heterocyclic core is a validated starting point for second-generation PRMT5 inhibitors achieving PRMT5·MTA IC50 values as low as 1.2–4.4 nM in lead-optimized series [1].

PROTAC Linker and Warhead Synthesis

Use the 98% pure (E)-oxime ether as a 'Protein Degrader Building Block' for covalent attachment to E3 ligase ligands (e.g., CRBN, VHL) via the oxime nitrogen or after reduction to the corresponding amine. The defined stereochemistry ensures geometric homogeneity in the final degrader construct, while the methyl group provides a compact, solubility-preserving substituent that avoids the pharmacokinetic liabilities of bulkier O-alkyl analogs [2].

Stereochemical SAR of Oxime Ethers

Employ the (E)-isomer alongside its (Z)-counterpart in comparative biochemical assays to map the stereochemical determinants of oxime ether binding to PRMT5·MTA or other methyltransferase targets. This application directly leverages the configurational differentiation that is unavailable when purchasing stereochemically ambiguous oxime mixtures or the parent ketone [3].

Cyclopenta[b]pyridine Library Synthesis

Utilize the compound as a key intermediate for generating focused libraries of cyclopenta[b]pyridine derivatives through oxime-directed C–H functionalization, reduction to the amine, or O-alkyl diversification. The 98% purity specification and CoA documentation ensure reproducibility across multi-batch library synthesis campaigns [2].

Application
Selection Property
Validation Focus
PRMT5·MTA inhibitor fragment screening (MTAP-deleted cancer models)
Defined E-configuration and fragment-like physicochemical profile
Confirm target engagement and pathway response in biochemical assays
PROTAC linker and warhead synthesis
Oxime nitrogen as synthetic handle; compact methyl group preserves ligand efficiency
Assess linker geometry and degrader permeability in cellular models
Oxime ether stereochemical SAR studies
Pure (E)-isomer enables controlled pharmacophore comparison with (Z)-counterpart
Map geometric determinants of binding to methyltransferase targets
Cyclopenta[b]pyridine library diversification
98% purity, CoA traceability, versatile oxime functionality for C–H functionalization or reduction
Ensure batch-to-batch reproducibility in multi-step library synthesis
All applications assume research use only. Confirm stereochemical integrity and purity by in-house analysis before initiating sensitive assays.
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